molecular formula C5H8F3NO B8615513 3,3,3-Trifluoro-2,2-dimethyl-propionamide

3,3,3-Trifluoro-2,2-dimethyl-propionamide

Cat. No. B8615513
M. Wt: 155.12 g/mol
InChI Key: ASDPKQQQAJWHOS-UHFFFAOYSA-N
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Patent
US08357707B2

Procedure details

Oxalyl chloride (140.8 mmol) was added dropwise to a solution of 3,3,3-trifluoro-2,2-dimethyl-propionic acid [889940-13-0] (128 mmol) in CH2Cl2 (128 mL) at 0° C. Added a few dr DMF until gas evolution was observed and then continued stirring for 30 min. After warming to rt and stirring overnight, the reaction mixture was concentrated (40° C., 00 mbar). The residue was dissolved in THF (128 mL), cooled to 0° C. and then slowly treated with a solution of concentrated aqueous ammonia (64 mL). After stirring at 0° C. for 30 min and then at rt for 4 h, the reaction mixture was concentrated to half its volume to give a thick white suspension. After filtering and drying, the title compound was obtained as a white solid. ESI-MS: [M+H]+ 156.
Quantity
140.8 mmol
Type
reactant
Reaction Step One
Quantity
128 mmol
Type
reactant
Reaction Step One
Quantity
128 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[F:7][C:8]([F:16])([F:15])[C:9]([CH3:14])([CH3:13])[C:10](O)=[O:11].C[N:18](C=O)C>C(Cl)Cl>[F:7][C:8]([F:16])([F:15])[C:9]([CH3:14])([CH3:13])[C:10]([NH2:18])=[O:11]

Inputs

Step One
Name
Quantity
140.8 mmol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
128 mmol
Type
reactant
Smiles
FC(C(C(=O)O)(C)C)(F)F
Name
Quantity
128 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
continued stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated (40° C., 00 mbar)
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in THF (128 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
ADDITION
Type
ADDITION
Details
slowly treated with a solution of concentrated aqueous ammonia (64 mL)
STIRRING
Type
STIRRING
Details
After stirring at 0° C. for 30 min
Duration
30 min
WAIT
Type
WAIT
Details
at rt for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated to half its volume
CUSTOM
Type
CUSTOM
Details
to give a thick white suspension
FILTRATION
Type
FILTRATION
Details
After filtering
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C(C(=O)N)(C)C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.